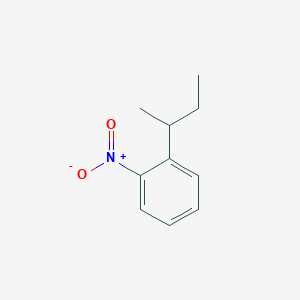

1-sec-Butyl-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butan-2-yl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQQDASXGTUDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941055 | |

| Record name | 1-(Butan-2-yl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19370-34-4 | |

| Record name | 1-(1-Methylpropyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19370-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-sec-Butyl-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019370344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Butan-2-yl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-sec-butyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 1-sec-Butyl-2-nitrobenzene

An In-depth Technical Guide to the Synthesis of 1-sec-Butyl-2-nitrobenzene

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable chemical intermediate. Designed for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, strategic pathway decisions, and practical execution of the most viable synthetic route.

This compound (Molecular Formula: C₁₀H₁₃NO₂) is an organic compound featuring a benzene ring substituted with a sec-butyl group and a nitro group at the ortho position.[1][2][3][4] As a nitroaromatic compound, it serves as a crucial precursor in synthetic organic chemistry. The nitro group can be readily reduced to an amine (NH₂), opening pathways to a wide array of more complex molecules, including dyes, pigments, and specialty chemicals.[5] Furthermore, substituted nitroaromatics are often investigated for their potential pharmacological activities, making them relevant in drug discovery programs.[5]

Part 1: Strategic Synthesis Pathway Analysis

The successful synthesis of a target molecule hinges on selecting an appropriate reaction pathway. For this compound, two primary retrosynthetic disconnections can be considered: forming the C-N bond on a pre-alkylated ring or forming the C-C bond on a pre-nitrated ring.

Pathway A: Electrophilic Aromatic Substitution via Nitration of sec-Butylbenzene (Recommended)

The most logical and effective route is the direct nitration of sec-butylbenzene. This is a classic electrophilic aromatic substitution (EAS) reaction. The sec-butyl group is an alkyl group, which is categorized as an activating, ortho, para-director. This means it activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the positions ortho (C2) and para (C4) to the sec-butyl group.

The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[6] The electron-rich aromatic ring of sec-butylbenzene then attacks the nitronium ion. Due to the directing effect of the sec-butyl group, this pathway yields the desired this compound (ortho product) along with its 1-sec-butyl-4-nitrobenzene isomer (para product).[5]

Pathway B: Friedel-Crafts Alkylation of Nitrobenzene (Disfavored)

An alternative theoretical pathway is the Friedel-Crafts alkylation of nitrobenzene using a sec-butylating agent (e.g., 2-chlorobutane) and a Lewis acid catalyst like AlCl₃. However, this route is fundamentally flawed and impractical.

The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the benzene ring towards electrophilic attack.[6][7] This deactivation is so pronounced that Friedel-Crafts reactions, which involve a relatively weak electrophile (a carbocation), fail to proceed with nitrobenzene.[8][9] In fact, due to its inertness under these conditions, nitrobenzene is sometimes used as a high-boiling point solvent for Friedel-Crafts reactions on other substrates.[10][11][12] Attempting this pathway would result in negligible to no yield of the desired product.[10][11]

Part 2: The Core Synthesis Protocol: Nitration of sec-Butylbenzene

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound.

Reaction Principle and Mechanism

The core of the synthesis is the electrophilic aromatic substitution reaction. The mechanism involves three key steps:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion (NO₂⁺).[5]

-

Electrophilic Attack: The π-electron system of the sec-butylbenzene ring acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Regeneration of Aromaticity: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the stable aromatic ring and yielding the final product.[5]

Caption: Mechanism of the nitration of sec-butylbenzene.

Detailed Experimental Protocol

Safety Precaution: This procedure involves highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents:

-

sec-Butylbenzene

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

-

Distilled Water & Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly and cautiously add a specific volume of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Crucial: Always add acid to acid, never the reverse. Prepare this mixture fresh before use.

-

Reaction Setup: Place sec-butylbenzene into a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask to 0-5°C using an ice-salt bath.[5]

-

Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred sec-butylbenzene. Maintain the reaction temperature below 10°C throughout the addition to minimize dinitration and side reactions.[5]

-

Reaction: After the addition is complete, let the mixture stir at 0-5°C for a designated period (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Pour the reaction mixture slowly and carefully over a large amount of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3x).

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil is a mixture of ortho and para isomers. This mixture must be purified by column chromatography on silica gel.[5] Elute with a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the polarity) to separate this compound from the para isomer and any other impurities.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Part 3: Product Characterization and Data Summary

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the sec-butyl group (triplet, sextet, doublet) and the aromatic protons, whose chemical shifts and coupling patterns will confirm the 1,2-disubstitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of distinct carbon environments, including those of the sec-butyl group and the six aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Will display characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically around 1525 cm⁻¹ and 1345 cm⁻¹, respectively, as well as C-H stretches for the alkyl and aromatic groups.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the compound (179.22 g/mol ), confirming its elemental composition.[3][13]

Data Summary Table: this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3][4] |

| Molecular Weight | 179.22 g/mol | [1][3][13] |

| CAS Number | 19370-34-4 | [1][5][14] |

| Appearance | Orange to Brown clear liquid | [1] |

| Boiling Point | 126 °C / 12 mmHg | [2] |

| Purity (Typical) | >98% (after chromatography) | [3] |

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound | 19370-34-4 | Benchchem [benchchem.com]

- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. Nitrobenzene does not undergo Friedel-Crafts alkylation. Give reasons. [allen.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. quora.com [quora.com]

- 13. 1-Butyl-2-nitrobenzene | C10H13NO2 | CID 81555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 19370-34-4 [chemicalbook.com]

Whitepaper: The Strategic Role of 1-sec-Butyl-2-nitrobenzene as a Core Chemical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-sec-Butyl-2-nitrobenzene (C₁₀H₁₃NO₂) is a nitroaromatic hydrocarbon that serves as a pivotal intermediate in multi-step organic synthesis. While not typically an end-product, its strategic importance lies in the functionalities it possesses: a nitro group that can be readily transformed into an amine, and a sterically influential sec-butyl group. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, making the compound a valuable substrate for studying substitution reactions.[1] This guide elucidates the synthesis, key reactions, and downstream applications of this compound, providing detailed protocols and mechanistic insights for laboratory application. Its primary utility is demonstrated in its reduction to 2-sec-butylaniline, a chiral precursor for specialized polymers and other complex molecules.[2]

Physicochemical Properties and Structural Data

This compound is an orange to brown clear liquid under standard conditions.[3] Its structure consists of a benzene ring substituted with a sec-butyl group and a nitro group at the ortho position. This arrangement introduces a chiral center at the benzylic carbon of the sec-butyl group.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][3][4] |

| Molecular Weight | 179.22 g/mol | [1][4] |

| CAS Number | 19370-34-4 | [1][3] |

| Appearance | Clear orange-brown liquid | [1][3] |

| Boiling Point | 126 °C @ 12 mmHg | [5] |

| Density | ~1.067 - 1.12 g/cm³ | [1][5] |

| Topological Polar Surface Area | 45.8 Ų | [3] |

| Canonical SMILES | CCC(C)C1=CC=CC=C1--INVALID-LINK--[O-] | [3] |

| InChIKey | GMQQDASXGTUDPJ-UHFFFAOYSA-N | [4][6] |

Synthesis of this compound via Electrophilic Aromatic Substitution

The most prevalent method for synthesizing this compound is the direct nitration of sec-butylbenzene. This reaction is a classic example of Electrophilic Aromatic Substitution (EAS).

Mechanistic Rationale

The reaction proceeds via a well-established three-step mechanism. The choice of mixed acid (concentrated nitric acid and sulfuric acid) is critical; sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for attacking the electron-rich benzene ring.[1]

-

Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

-

Electrophilic Attack: The sec-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions. While the para position is electronically favored, the steric bulk of the sec-butyl group allows for a significant amount of ortho substitution.[1] The nitronium ion attacks the π-system of the benzene ring, forming a resonance-stabilized carbocation known as a sigma complex.

-

Regeneration of Aromaticity: A base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromatic system and yielding the final product.[1]

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Self-Validating Experimental Protocol: Nitration of sec-Butylbenzene

This protocol is designed to ensure reproducibility through controlled conditions and includes a validation step via chromatography and spectroscopy.

Materials:

-

sec-Butylbenzene

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice bath

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated H₂SO₄. Cool the flask in an ice bath to 0–5 °C.[1] Causality: Strict temperature control is crucial to prevent over-nitration (dinitration) and oxidative side reactions.[1]

-

Nitrating Mixture Preparation: Slowly add concentrated HNO₃ to the cold H₂SO₄ via the dropping funnel while stirring. Maintain the temperature below 10 °C.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add sec-butylbenzene dropwise to the solution. The rate of addition should be controlled to keep the internal temperature between 0–5 °C.

-

Reaction: After the addition is complete, let the mixture stir in the ice bath for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice. This will dilute the acid and precipitate the crude organic product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes).

-

Washing: Wash the combined organic layers sequentially with cold water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: Purify the resulting crude oil (a mixture of ortho and para isomers) using column chromatography on silica gel with a hexane/ethyl acetate gradient.[1] Collect fractions and analyze by TLC to isolate the desired this compound (ortho isomer). Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[1][6]

Core Utility: this compound as an Intermediate

The primary value of this compound is its function as a precursor, most notably for the synthesis of 2-sec-butylaniline.

Reduction of the Nitro Group to 2-sec-Butylaniline

The conversion of the nitro group to a primary amine is one of the most fundamental and useful transformations in organic synthesis. This reaction unlocks access to a wide range of further chemical modifications.

Mechanistic Rationale: The reduction of a nitro group is a complex, multi-electron process. Common methods include:

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on Carbon (Pd/C) or Platinum (Pt).[1] This is a clean and efficient method often used in industrial settings.

-

Metal-Acid Reduction: Using a metal such as Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[1][7] The metal acts as the reducing agent, and the reaction proceeds through several intermediates (nitroso, hydroxylamine) before reaching the amine. In the acidic medium, the resulting amine is protonated to form an ammonium salt (e.g., anilinium chloride).[7] A subsequent basic workup is required to neutralize the salt and isolate the free amine.[7]

Visualized Transformation Pathway

Caption: The primary role of this compound as an intermediate.

Self-Validating Experimental Protocol: Reduction to 2-sec-Butylaniline

This protocol details the Tin and HCl method, a robust and common laboratory procedure.

Materials:

-

This compound

-

Granular Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 6M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: In a round-bottom flask fitted with a reflux condenser, place granular tin and this compound.

-

Acid Addition: Slowly add concentrated HCl to the flask. The reaction is exothermic; cooling with a water bath may be necessary to control the rate of reflux.

-

Reaction: Heat the mixture to reflux for 2-4 hours until the oily nitrobenzene layer disappears. The reaction progress can be monitored by TLC.

-

Basification: Cool the reaction mixture to room temperature. Carefully add NaOH solution until the mixture is strongly basic (pH > 10). This step is crucial to neutralize the excess HCl and deprotonate the anilinium salt to the free amine.[7] Tin salts will precipitate as tin hydroxides.

-

Extraction: Extract the aqueous slurry with diethyl ether (3x volumes). The desired 2-sec-butylaniline will move into the organic layer.

-

Washing and Drying: Wash the combined organic extracts with water and then brine. Dry the solution over anhydrous Na₂SO₄.

-

Isolation and Validation: Filter off the drying agent and remove the solvent under reduced pressure. The crude 2-sec-butylaniline can be further purified by vacuum distillation. Confirm the identity and purity of the product by spectroscopic methods (NMR, IR, MS). The successful conversion is marked by the disappearance of the characteristic NO₂ stretches in the IR spectrum and the appearance of N-H stretches.

Applications of the Key Derivative: 2-sec-Butylaniline

The importance of this compound is intrinsically linked to the utility of its reduction product, 2-sec-butylaniline.

-

Chiral Precursors: 2-sec-Butylaniline is a chiral molecule.[2] This chirality is highly valuable in materials science. For instance, it is used as a monomer in the synthesis of optically active polymers, such as poly[2-(sec-butyl)aniline] (PSBA). These chiral conducting polymers are investigated for applications in chiral recognition and separation technologies.[2]

-

Agrochemical and Pharmaceutical Synthesis: Substituted anilines are foundational building blocks in the pesticide and pharmaceutical industries.[8] While direct public literature on 2-sec-butylaniline's role in specific commercial products is limited, its structural motif is common in molecules developed as herbicides and other bioactive compounds.

Conclusion

This compound is a quintessential chemical intermediate whose value is realized through its chemical transformations. Its synthesis via electrophilic nitration is a scalable and well-understood process. The strategic placement of the nitro group ortho to the sec-butyl substituent allows for its efficient reduction to 2-sec-butylaniline, a chiral building block of significant interest in materials science and specialty chemicals. The protocols and mechanistic discussions provided herein offer a robust framework for researchers and developers to utilize this versatile intermediate in their synthetic endeavors.

References

- 1. This compound | 19370-34-4 | Benchchem [benchchem.com]

- 2. 2-sec-Butylaniline | 55751-54-7 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. GSRS [precision.fda.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound(19370-34-4) 1H NMR [m.chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-sec-Butyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-sec-Butyl-2-nitrobenzene is a substituted nitroaromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] A thorough understanding of its physicochemical properties, specifically its solubility and chemical stability, is paramount for its effective handling, formulation, and application in research and development. This guide provides a comprehensive overview of the solubility profile and stability characteristics of this compound, supported by established scientific principles and detailed experimental protocols for empirical determination.

Chemical and Physical Properties

This compound is an organic compound featuring a benzene ring substituted with a sec-butyl group at position 1 and a nitro group at position 2.[1]

| Property | Value | Reference |

| CAS Number | 19370-34-4 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Appearance | Orange to Brown clear liquid | [2] |

| Topological Polar Surface Area | 45.8 Ų | [2] |

| XLogP3 | 3.9 | [3] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. The structure of this compound, with its nonpolar sec-butyl group and benzene ring, and its polar nitro group, suggests a nuanced solubility profile.

Theoretical Solubility Considerations

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of organic solvents. The significant nonpolar character imparted by the sec-butyl group and the benzene ring suggests high miscibility in nonpolar and moderately polar aprotic solvents. The presence of the polar nitro group may also confer some solubility in polar aprotic solvents.

Conversely, its aqueous solubility is anticipated to be low. The large hydrophobic surface area of the molecule will likely limit its favorable interactions with polar water molecules.[4] For a structural isomer, 1-sec-butyl-4-nitrobenzene, the aqueous solubility has been reported as "almost insoluble" at 0.02 g/L at 25°C, providing a reasonable estimate for the low aqueous solubility of this compound.[5] While specific quantitative data for this compound is limited, it is noted to be soluble in dimethyl sulfoxide (DMSO).[1]

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

To obtain precise solubility data in specific solvents of interest, the isothermal saturation method is a reliable and widely accepted technique.[6]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[6]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to permit the settling of excess solid. For a more complete separation, centrifuge the vials at a moderate speed.[6]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.[6]

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Caption: Workflow for Isothermal Saturation Solubility Determination.

Stability Profile

The chemical stability of this compound is a critical consideration for its storage, handling, and use in synthetic reactions. As a nitroaromatic compound, its stability can be influenced by factors such as heat, light, pH, and the presence of oxidizing or reducing agents.[6]

Predicted Stability and Reactivity

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group (-NH₂) under various conditions. This can be achieved using reducing agents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or metals like tin (Sn) in the presence of hydrochloric acid (HCl).[1] This reactivity is a common pathway for the synthetic utility of nitroaromatic compounds.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic attack. This can lead to the displacement of the nitro group or other substituents on the ring under specific reaction conditions.[1]

-

Thermal Stability: Nitroaromatic compounds can undergo thermal decomposition at elevated temperatures. For nitrobenzene, decomposition can proceed via C-NO₂ bond cleavage to form a phenyl radical and nitrogen dioxide, or through isomerization to phenyl nitrite followed by the formation of a phenoxy radical and nitric oxide.[7] While specific data for this compound is not available, it is prudent to handle the compound with care at elevated temperatures.

-

Photostability: Exposure to light, particularly UV radiation, can induce photodegradation of nitroaromatic compounds. The degradation of nitrobenzene is known to proceed through the formation of hydroxylated intermediates.[8] It is advisable to store this compound in light-resistant containers.

-

Hydrolytic Stability: Nitroaromatic compounds are generally resistant to hydrolysis under neutral pH conditions due to the stability of the nitro group.[9] However, under strongly acidic or basic conditions, hydrolysis may be possible, although it is not typically a significant degradation pathway. Studies on nitrobenzene have shown no appreciable hydrolysis with alkali.[10]

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[11] These studies involve subjecting the compound to conditions more severe than those encountered during routine handling and storage.[12]

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

A suitable solvent for the compound (e.g., methanol, acetonitrile)

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

Stability-indicating analytical method (e.g., HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and an acidic solution (e.g., 1 N HCl).

-

Heat the mixture at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Withdraw samples at various time points, neutralize with a base, and dilute for analysis.

-

-

Alkaline Hydrolysis:

-

Mix equal volumes of the stock solution and a basic solution (e.g., 1 N NaOH).

-

Maintain the mixture at room temperature or a slightly elevated temperature.

-

Withdraw samples at various time points, neutralize with an acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the mixture at room temperature and protected from light.

-

Withdraw samples at various time points and dilute for analysis.

-

-

Thermal Degradation (in solution):

-

Heat the stock solution at an elevated temperature (e.g., 60-80°C).

-

Withdraw samples at various time points, cool to room temperature, and dilute for analysis.

-

-

Photodegradation:

-

Expose the stock solution to a controlled light source (e.g., in a photostability chamber) as per ICH guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Withdraw samples from both the exposed and control solutions at various time points and dilute for analysis.

-

-

Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method must be capable of separating the intact this compound from all formed degradation products. A PDA detector can provide information about the spectral purity of peaks, while an MS detector can aid in the identification of degradation products.[13]

Caption: General workflow for conducting forced degradation studies.

Safe Handling and Storage

Given the predicted reactivity and potential for degradation, the following handling and storage procedures are recommended:

-

Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or under a chemical fume hood. Avoid exposure to high temperatures, strong light, and incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is emerging, the provided theoretical framework and detailed experimental protocols empower researchers to empirically determine these critical parameters for their specific applications. A thorough characterization of its solubility and stability is essential for advancing the use of this compound in synthetic chemistry and drug development.

References

- 1. This compound | 19370-34-4 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. 1-(1-Methylpropyl)-2-nitrobenzene | C10H13NO2 | CID 86858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. guidechem.com [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. DSpace [repository.kaust.edu.sa]

- 8. researchgate.net [researchgate.net]

- 9. 1-sec-Butyl-4-nitrobenzene | 4237-40-5 | Benchchem [benchchem.com]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmasm.com [pharmasm.com]

- 13. ijcrt.org [ijcrt.org]

A Technical Guide to the Industrial Applications of 1-sec-Butyl-2-nitrobenzene Derivatives

Introduction

In the landscape of industrial organic chemistry, the true value of a molecule is often found not in its isolated state, but in its potential as a scaffold for a diverse array of functional derivatives. 1-sec-Butyl-2-nitrobenzene, a substituted nitroaromatic compound, represents such a versatile chemical intermediate. While not an end-product in itself, its strategic arrangement of a nitro group ortho to a sec-butyl group provides a unique starting point for the synthesis of a variety of complex molecules. The steric and electronic properties imparted by the sec-butyl group, combined with the rich chemistry of the ortho-nitroaniline moiety that results from its reduction, open avenues for the creation of specialized dyes, corrosion inhibitors, and biologically active heterocyclic compounds.

This technical guide provides an in-depth exploration of the potential industrial applications of this compound derivatives. We will delve into the synthesis of the parent compound, its key transformations, and the subsequent creation of valuable product classes. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into the synthetic pathways and potential uses of these compounds.

Synthesis and Physicochemical Properties of this compound

The most common and industrially viable method for the synthesis of this compound is through the electrophilic aromatic substitution of sec-butylbenzene using a nitrating agent.[1] A mixture of concentrated nitric acid and sulfuric acid is typically employed to generate the nitronium ion (NO₂⁺) in situ, which then attacks the benzene ring. The sec-butyl group is an ortho-, para- director; however, careful control of reaction conditions can favor the formation of the ortho isomer.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 19370-34-4 | [2][3][4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3][4] |

| Molecular Weight | 179.22 g/mol | [2][3][4] |

| Appearance | Orange to brown clear liquid | [2] |

Experimental Protocol: Nitration of sec-Butylbenzene

Objective: To synthesize this compound.

Materials:

-

sec-Butylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10°C. This creates the nitrating mixture.

-

Once the nitrating mixture is prepared and cooled, slowly add sec-butylbenzene dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 15°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be further purified by vacuum distillation or column chromatography.

Caption: Mechanism of Nitration of sec-Butylbenzene.

Core Reactivity: Reduction to 1-sec-Butyl-2-aminobenzene

The synthetic utility of this compound is primarily unlocked through the reduction of its nitro group to an amine, yielding 1-sec-butyl-2-aminobenzene. This transformation is a critical step, as the resulting ortho-substituted aniline is the direct precursor to a wide range of heterocyclic compounds and azo dyes. Catalytic hydrogenation is a common and efficient method for this reduction, offering high yields and clean reaction profiles.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 1-sec-butyl-2-aminobenzene.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Ethanol or Methanol

-

Hydrogen source (gas cylinder or balloon)

-

Hydrogenation vessel (e.g., Parr shaker or flask with a balloon)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound in a solvent such as ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas to the desired pressure (or use a hydrogen-filled balloon for atmospheric pressure reactions).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing hydrogen uptake.

-

Once the reaction is complete (disappearance of the starting material), carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-sec-butyl-2-aminobenzene. The product can be purified further by distillation if necessary.

Caption: Reduction of this compound.

Potential Industrial Applications of Derivatives

The true industrial potential of this compound lies in the diverse applications of its derivatives. The key intermediate, 1-sec-butyl-2-aminobenzene, serves as a building block for several classes of commercially important molecules.

Azo Dyes and Pigments

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. 1-sec-Butyl-2-aminobenzene can serve as the primary amine for the synthesis of a variety of azo dyes. The presence of the sec-butyl group can influence the dye's properties, such as its solubility in different media and its lightfastness.

Objective: To synthesize an azo dye from 1-sec-butyl-2-aminobenzene and a coupling component (e.g., 2-naphthol).

Materials:

-

1-sec-Butyl-2-aminobenzene

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice bath

Procedure:

-

Diazotization: Dissolve 1-sec-butyl-2-aminobenzene in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 15-20 minutes to form the diazonium salt solution.

-

Coupling: In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the dye by vacuum filtration, wash it thoroughly with cold water, and dry it.

Caption: General scheme for azo dye synthesis.

Heterocyclic Compounds

The ortho-disposition of the amino group in 1-sec-butyl-2-aminobenzene makes it an ideal precursor for the synthesis of various fused heterocyclic systems. This is achieved by introducing a second functional group ortho to the first amine, creating an o-phenylenediamine derivative, which can then be cyclized.

Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys.[5] They form a protective film on the metal surface, preventing corrosive attack.[6][7] The introduction of an alkyl group, such as a sec-butyl group, onto the benzotriazole ring can enhance its protective properties.[8][9] The synthesis involves the diazotization of an o-phenylenediamine, which can be prepared from 1-sec-butyl-2-aminobenzene.

Objective: To synthesize a sec-butyl-substituted benzotriazole from a corresponding o-phenylenediamine.

Materials:

-

sec-Butyl-o-phenylenediamine (derived from 1-sec-butyl-2-aminobenzene)

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Water

-

Ice bath

Procedure:

-

Dissolve the sec-butyl-o-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be necessary.[9]

-

Cool the solution to 15°C in an ice bath and stir.

-

Add an aqueous solution of sodium nitrite in one portion. The temperature of the reaction mixture will rise.

-

Continue stirring as the mixture cools.

-

After about 15-20 minutes, thoroughly chill the mixture in an ice-water bath to induce precipitation.

-

Collect the crude benzotriazole derivative by vacuum filtration and wash with ice-cold water.

-

The product can be purified by recrystallization from boiling water.

Caption: Synthesis of a substituted benzotriazole.

Quinoxaline derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including herbicidal, fungicidal, insecticidal, and various therapeutic properties.[10][11] The quinoxaline scaffold is typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] Thus, derivatives of this compound are potential precursors to novel quinoxaline-based agrochemicals and pharmaceuticals.

Objective: To synthesize a sec-butyl-substituted quinoxaline.

Materials:

-

sec-Butyl-o-phenylenediamine

-

A 1,2-dicarbonyl compound (e.g., benzil)

-

Ethanol or acetic acid

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve the sec-butyl-o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent like ethanol or acetic acid.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be collected by filtration and purified by recrystallization.

Caption: General synthesis of quinoxaline derivatives.

Phenazines are nitrogen-containing heterocyclic compounds that are known for their diverse biological activities, including antimicrobial, anti-tumor, and antimalarial properties.[13][14][15] Similar to quinoxalines, phenazines can be synthesized from o-phenylenediamines, in this case, through condensation with catechols or other suitable precursors.[16] This positions this compound derivatives as potential starting materials for novel phenazine-based therapeutic agents.

Objective: To synthesize a sec-butyl-substituted phenazine.

Materials:

-

sec-Butyl-o-phenylenediamine

-

Catechol

-

Oxidizing agent (e.g., air, nitrobenzene)

-

High-boiling solvent (e.g., glycerol)

Procedure:

-

In a flask equipped with a reflux condenser, combine the sec-butyl-o-phenylenediamine and catechol in a high-boiling solvent.

-

Heat the mixture to a high temperature (typically >150°C) in the presence of an oxidizing agent.

-

Maintain the reaction at reflux for several hours.

-

After cooling, the reaction mixture is typically poured into water or a dilute acid solution to precipitate the crude product.

-

The solid phenazine derivative is collected by filtration, washed, and can be purified by recrystallization or chromatography.

Caption: Synthesis of a substituted phenazine.

Conclusion

This compound is a versatile chemical intermediate whose true value is realized through its conversion into a range of functional derivatives. The reduction of its nitro group to an amine provides a gateway to the synthesis of azo dyes, where the sec-butyl group can modulate the color and physical properties of the final product. Furthermore, the resulting ortho-substituted aniline is a key precursor to various heterocyclic systems, including benzotriazoles, quinoxalines, and phenazines. These classes of compounds have well-established industrial applications as corrosion inhibitors, agrochemicals, and pharmaceuticals. While direct, large-scale industrial applications of derivatives specifically from this compound are not extensively documented in publicly available literature, the synthetic pathways and the known activities of the resulting molecular scaffolds strongly suggest significant potential. Further research into the specific effects of the sec-butyl substituent on the biological and material properties of these derivatives could unlock novel and valuable industrial applications.

References

- 1. This compound | 19370-34-4 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound | 19370-34-4 [chemicalbook.com]

- 5. Benzotriazole - Wikipedia [en.wikipedia.org]

- 6. jetir.org [jetir.org]

- 7. Benzotriazole, Metal Corrosion Inhibitor [us.chemicalstore.com]

- 8. Alkyl-benzotriazole derivatives as inhibitors of iron and copper corrosion - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and Pesticidal Activities of New Quinoxalines. | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and Pesticidal Activities of New Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tran.org.ng [tran.org.ng]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. WO2018152436A1 - Phenazine derivatives as antimicrobial agents - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

literature review of 1-sec-Butyl-2-nitrobenzene research

An In-depth Technical Guide to 1-sec-Butyl-2-nitrobenzene: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive review of this compound, a key chemical intermediate in various industrial and research applications. The document delves into its fundamental chemical identity, optimized synthesis protocols, and characteristic reactivity, with a particular focus on the interplay between its sec-butyl and nitro functional groups. Furthermore, this guide explores its current and potential applications, ranging from its role as a building block in the synthesis of dyes and specialty chemicals to its emerging relevance in medicinal chemistry and drug development. Safety protocols and toxicological considerations are also discussed to ensure responsible handling and application. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile nitroaromatic compound.

Introduction to this compound

This compound is an organic compound featuring a benzene ring substituted with a sec-butyl group at position 1 and a nitro group (-NO₂) at position 2.[1] This unique arrangement of an electron-donating alkyl group and a powerful electron-withdrawing nitro group on adjacent carbons imparts a distinct chemical personality to the molecule, making it a valuable intermediate in organic synthesis.[1][2] Its molecular formula is C₁₀H₁₃NO₂.[1][3][4][5][6][7][8]

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 19370-34-4 | [1][3][4][9] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][4][5] |

| Molecular Weight | 179.22 g/mol | [1][4][5][7] |

| IUPAC Name | 1-(butan-2-yl)-2-nitrobenzene | [4] |

| Synonyms | 1-(1-Methylpropyl)-2-nitrobenzene, o-sec-butylnitrobenzene | [3][4] |

| Appearance | Orange to Brown clear liquid | [6][8] |

| Boiling Point | 126 °C @ 12 mmHg | [3][8] |

| Density | 1.067 g/cm³ | [3] |

| Flash Point | 114.7 - 115 °C | [3][8] |

Significance in Synthetic and Medicinal Chemistry

The primary significance of this compound lies in its role as a versatile synthetic intermediate.[1] The nitro group serves as a gateway to a variety of other functional groups, most notably the amino group (-NH₂) upon reduction.[1] This transformation to 1-sec-Butyl-2-aminobenzene is a critical step in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pigments.[1]

In medicinal chemistry, nitroaromatic compounds are actively researched for their potential pharmacological activities, including antimicrobial and anticancer properties.[1][10] While specific applications for this compound are not extensively documented, its derivatives are of significant interest.[1] The sec-butyl group can modulate properties like lipophilicity and metabolic stability, while the ortho-amino derivative provides a scaffold for constructing heterocyclic systems common in drug molecules.

Synthesis and Mechanistic Insights

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution of sec-butylbenzene.[1]

Primary Synthetic Route: Electrophilic Nitration

This process involves the reaction of sec-butylbenzene with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sec-butyl group is an ortho-, para-directing activator, meaning it directs the incoming electrophile (the nitronium ion) to the positions ortho and para to itself.[1] Steric hindrance from the bulky sec-butyl group often influences the ratio of ortho to para products.

Reaction Mechanism

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism, which can be broken down into three key steps:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).[1]

-

Electrophilic Attack: The electron-rich benzene ring of sec-butylbenzene attacks the nitronium ion. The electron-donating nature of the sec-butyl group stabilizes the resulting carbocation intermediate (the sigma complex).[1][2]

-

Regeneration of Aromaticity: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring the aromatic ring and yielding the final product.[1]

Detailed Experimental Protocol for Synthesis and Purification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

sec-Butylbenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for eluent

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C. Causality Note: This exothermic step generates the nitronium ion. Slow addition and cooling are critical to prevent overheating and uncontrolled side reactions.

-

Nitration: Add sec-butylbenzene to the dropping funnel and add it dropwise to the nitrating mixture over 30-60 minutes. Ensure the reaction temperature is maintained between 0-5 °C to minimize the formation of dinitro byproducts and control regioselectivity.[1]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice. This quenches the reaction and helps precipitate the organic product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Neutralization: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to separate ortho and para isomers and other impurities.[1]

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[1]

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by the nitro group, which serves as a versatile handle for subsequent chemical modifications.

Key Transformation: Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of its nitro group to a primary amine, yielding 1-sec-Butyl-2-aminobenzene.[1] This transformation is fundamental for using the compound as a building block.

Protocol for Reduction:

-

Setup: In a round-bottom flask, dissolve this compound in ethanol.

-

Catalyst Addition: Add a catalytic amount of Palladium on Carbon (10% Pd/C).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a hydrogenation apparatus. Stir the mixture vigorously at room temperature. Causality Note: The palladium surface catalyzes the addition of hydrogen across the N-O bonds, reducing the nitro group to an amine.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Remove the solvent under reduced pressure to yield the crude 1-sec-Butyl-2-aminobenzene, which can be further purified if necessary.

Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr).[1][2] Under specific conditions, the nitro group can be displaced by strong nucleophiles. This property allows for the introduction of a wide range of substituents onto the aromatic ring.[1]

Applications in Research and Industry

Role as a Versatile Synthetic Building Block

As highlighted, the primary application of this compound is as an intermediate in organic synthesis.[1] Its amino derivative is a precursor for synthesizing heterocyclic compounds, which are prevalent in many biologically active molecules.

Industrial Uses

In industrial settings, this compound and its derivatives are utilized in the manufacturing of:

-

Dyes and Pigments: The amino derivatives can be diazotized and coupled to form azo dyes.[1]

-

Specialty Chemicals: It serves as a starting material for various specialty chemicals.[1]

-

Fragrances: The parent compound is noted for its use as a fragrance ingredient.[3]

Potential in Drug Discovery and Development

The exploration of nitroaromatic compounds in medicinal chemistry is a growing field.[10]

-

Pharmacological Activity: Compounds containing a nitro group have been investigated for antimicrobial and anticancer activities.[1][10] Studies on various nitrobenzene derivatives have shown promising results in inhibiting tumor growth in cancer cell lines.[1]

-

Scaffold for Drug Candidates: The 1-sec-Butyl-2-aminobenzene scaffold, derived from the title compound, is a valuable starting point for building novel drug candidates. The sec-butyl group can enhance membrane permeability and metabolic stability, while the amine provides a point for diversification.

Safety and Toxicological Profile

Handling this compound requires strict adherence to safety protocols due to the known hazards of nitroaromatic compounds.

Handling and Safety Precautions

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

-

Spill Management: In case of a spill, contain it with an inert absorbent material and dispose of it as hazardous waste. Prevent entry into drains and waterways.[11][12]

Known and Inferred Toxicological Hazards

While specific toxicological data for this compound is limited[6], the hazards can be inferred from data on similar compounds like nitrobenzene.[11][12]

| Hazard Class | Description | Source(s) |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [11][12] |

| Carcinogenicity | Suspected of causing cancer. | [11][12] |

| Reproductive Toxicity | May damage fertility or the unborn child. | [11][12] |

| Organ Toxicity | Causes damage to organs (specifically blood) through prolonged or repeated exposure. | [11][12] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [11][12] |

Absorption can lead to the formation of methemoglobin, causing cyanosis, with a possible delayed onset.

Conclusion and Future Outlook

This compound is a chemical of significant utility, bridging industrial applications and advanced scientific research. Its straightforward synthesis and the versatile reactivity of its nitro group make it a valuable precursor for a wide array of more complex molecules. While its primary role has been in the synthesis of dyes and specialty chemicals, its potential in medicinal chemistry is an area ripe for further exploration. Future research will likely focus on leveraging this building block to create novel pharmaceutical scaffolds and functional materials, contingent on a thorough understanding and mitigation of its toxicological risks.

References

- 1. This compound | 19370-34-4 | Benchchem [benchchem.com]

- 2. 1-sec-Butyl-4-nitrobenzene | 4237-40-5 | Benchchem [benchchem.com]

- 3. Cas 19370-34-4,this compound | lookchem [lookchem.com]

- 4. 1-(1-Methylpropyl)-2-nitrobenzene | C10H13NO2 | CID 86858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | 19370-34-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | 19370-34-4 [chemicalbook.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.fr [fishersci.fr]

Methodological & Application

Application Note & Protocol: Regioselective Nitration of sec-Butylbenzene

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Regioselective Nitration

The nitration of alkylbenzenes is a foundational reaction in organic synthesis, serving as a critical gateway for the production of a vast array of chemical intermediates. These intermediates are pivotal in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals.[1][2] The introduction of a nitro group onto an aromatic ring, such as in sec-butylbenzene, not only modifies its chemical properties but also provides a versatile functional handle for subsequent transformations, most notably reduction to an amino group to form anilines.[3][4]

This application note provides a comprehensive guide to the regioselective nitration of sec-butylbenzene. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, present a detailed, field-proven protocol for maximizing the desired p-nitro-sec-butylbenzene isomer, and discuss the analytical methodologies for product characterization. Our focus is on providing not just a set of instructions, but a causal understanding of the experimental choices to ensure reproducible and optimized outcomes.

Mechanistic Insights: Directing Effects and Steric Hindrance

The regioselectivity of the nitration of sec-butylbenzene is primarily governed by the principles of electrophilic aromatic substitution (EAS).[5] The sec-butyl group, being an alkyl group, is an ortho, para-director and an activating group.[6][7][8] This directive influence stems from two key electronic effects:

-

Inductive Effect: The sec-butyl group, being sp³-hybridized, is less electronegative than the sp²-hybridized carbons of the benzene ring. This results in the donation of electron density to the ring through the sigma bond, thereby activating it towards electrophilic attack.[8][9]

-

Hyperconjugation: The overlap of the C-H σ-bonds on the carbon adjacent to the ring with the π-system of the benzene ring further donates electron density, particularly to the ortho and para positions.[10]

These electronic effects stabilize the carbocation intermediates (arenium ions or σ-complexes) formed during the attack of the electrophile, the nitronium ion (NO₂⁺).[11][12] The resonance structures for ortho and para attack allow for the positive charge to be delocalized onto the carbon bearing the sec-butyl group, a tertiary carbocation center, which is significantly more stable.[8][13] In contrast, meta attack does not afford this level of stabilization.[6][13]

However, the regioselectivity is not solely dictated by electronics. The steric bulk of the sec-butyl group plays a crucial role in disfavoring substitution at the ortho positions.[10][14] The approach of the nitronium ion to the positions adjacent to the bulky sec-butyl group is sterically hindered, leading to a significant preference for substitution at the less hindered para position.[10][15]

Diagram 1: Electrophilic Aromatic Substitution Mechanism for Nitration of sec-Butylbenzene

Caption: Workflow of the nitration of sec-butylbenzene.

Experimental Protocol: Regioselective Nitration

This protocol is designed to favor the formation of p-nitro-sec-butylbenzene. The key to achieving high regioselectivity is careful control of the reaction temperature.

Materials and Reagents

-

sec-Butylbenzene (≥98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup

Procedure

-

Preparation of the Nitrating Mixture: In a 100 mL beaker or flask placed in an ice-water bath, slowly and carefully add 25 mL of concentrated sulfuric acid.[2] While stirring, slowly add 20 mL of concentrated nitric acid to the sulfuric acid. The sulfuric acid protonates the nitric acid, facilitating the formation of the electrophile, the nitronium ion (NO₂⁺).[3][16] This mixture should be kept cold (0-5 °C). The exothermicity of this mixing process necessitates slow addition and efficient cooling.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 20 g of sec-butylbenzene. Begin stirring and cool the flask in an ice bath to an internal temperature of 0-5 °C.

-

Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred sec-butylbenzene. Maintain the internal reaction temperature between 0-10 °C throughout the addition.[17][18] Lower temperatures generally favor para-substitution by increasing the selectivity of the reaction, as the activation energy for ortho-substitution is slightly higher due to steric hindrance.

-

Reaction Progression: After the addition is complete (approximately 30-45 minutes), allow the reaction to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

-

Quenching and Work-up:

-

Carefully pour the reaction mixture over approximately 200 g of crushed ice in a large beaker with stirring. This quenches the reaction and dilutes the acids.

-

Transfer the mixture to a separatory funnel. The organic layer, containing the nitrated products, should be separated.[19]

-

Extract the aqueous layer with two 30 mL portions of dichloromethane to recover any dissolved product.

-

Combine all organic layers.

-

Wash the combined organic layers sequentially with 50 mL of cold water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize residual acid, be cautious of gas evolution), and finally with 50 mL of brine.[2]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification and Analysis: The resulting crude product will be a mixture of isomers. Purification can be achieved by fractional distillation under reduced pressure or by column chromatography. The identity and ratio of the isomers should be determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[20][21]

Diagram 2: Isomeric Products of sec-Butylbenzene Nitration

Caption: Expected product distribution from nitration.

Data Presentation: Expected Isomer Distribution

The distribution of isomers in the nitration of alkylbenzenes is highly dependent on the steric bulk of the alkyl group.[14] As the size of the alkyl substituent increases, the proportion of the para isomer increases at the expense of the ortho isomer due to steric hindrance.[2]

| Alkylbenzene | Alkyl Group | Ortho (%) | Meta (%) | Para (%) | Relative Rate (vs. Benzene) |

| Toluene | -CH₃ | ~58 | ~5 | ~37 | ~25 |

| Ethylbenzene | -CH₂CH₃ | ~45 | ~5 | ~50 | ~20 (Est.) |

| Isopropylbenzene | -CH(CH₃)₂ | ~30 | ~8 | ~62 | ~18 (Est.) |

| sec-Butylbenzene | -CH(CH₃)CH₂CH₃ | ~25 | ~8 | ~67 | ~17 (Est.) |

| tert-Butylbenzene | -C(CH₃)₃ | ~16 | ~8 | ~75 | 15.7 |

Note: The exact ratios can vary with reaction conditions such as temperature and the specific nitrating agent used. Data is compiled from various sources for illustrative purposes.[2][10]

Conclusion and Further Applications

The regioselective nitration of sec-butylbenzene to yield predominantly the para isomer is a readily achievable transformation with careful control of reaction parameters, particularly temperature. The principles of electrophilic aromatic substitution, governed by the interplay of electronic directing effects and steric hindrance, provide a clear rationale for the observed product distribution. The resulting p-nitro-sec-butylbenzene is a valuable intermediate, readily converted to p-sec-butylaniline, a precursor for various fine chemicals and pharmacologically active molecules. The protocol described herein offers a robust and scalable method for the synthesis of this important compound.

References

- 1. Nitration - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Directing Effects | ChemTalk [chemistrytalk.org]

- 6. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. vurup.sk [vurup.sk]

Application Note: Laboratory-Scale Synthesis of 1-sec-Butyl-2-nitrobenzene

Abstract: This document provides a comprehensive, two-step experimental protocol for the laboratory-scale synthesis of 1-sec-Butyl-2-nitrobenzene. The synthesis commences with a Friedel-Crafts alkylation of benzene with sec-butanol to yield the intermediate, sec-butylbenzene. This intermediate is subsequently subjected to a regioselective nitration using a mixed acid system to afford the target compound. This guide offers detailed methodologies for both synthetic steps, purification procedures, and analytical characterization, designed for researchers, scientists, and professionals in drug development.

Introduction and Rationale

Substituted nitroaromatics are pivotal building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and specialty materials. This compound, with its specific substitution pattern, presents a valuable intermediate for the synthesis of more complex molecules. The sec-butyl group offers a moderate steric hindrance that can influence the regioselectivity of subsequent reactions, while the nitro group is a versatile functional handle that can be readily transformed into amines, azides, and other functionalities.

The synthetic strategy detailed herein follows a logical and well-established pathway. A direct Friedel-Crafts alkylation of nitrobenzene is not feasible due to the strong deactivating nature of the nitro group, which renders the aromatic ring insufficiently nucleophilic for the electrophilic substitution.[1] Therefore, a two-step approach is employed:

-

Friedel-Crafts Alkylation: Benzene is first alkylated with sec-butanol in the presence of a strong Lewis acid catalyst, aluminum chloride, to form sec-butylbenzene.

-

Electrophilic Aromatic Nitration: The resulting sec-butylbenzene, an activated aromatic ring, is then nitrated using a carefully controlled mixture of nitric and sulfuric acids. The sec-butyl group is an ortho-, para-director, leading to a mixture of isomers that require subsequent purification.

This application note provides a robust and reproducible protocol for this synthesis, with an emphasis on safety, efficiency, and product characterization.

Experimental Workflow Overview

The overall synthetic pathway is illustrated in the following workflow diagram.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Benzene to sec-Butylbenzene

3.1.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Quantity |

| Benzene | Anhydrous, ≥99.8% | Sigma-Aldrich | 100 mL (1.12 mol) |

| sec-Butanol | ≥99.5% | Sigma-Aldrich | 50 mL (0.54 mol) |

| Aluminum chloride (AlCl₃) | Anhydrous, powder | Sigma-Aldrich | 40 g (0.30 mol) |